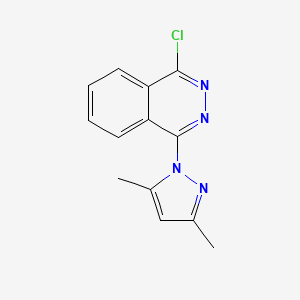

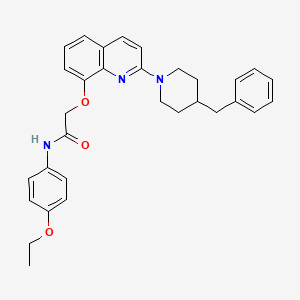

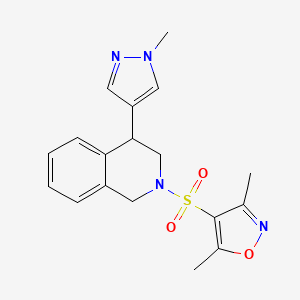

4-methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of quinoxaline sulfonamide . Quinoxalines are a class of nitrogen-containing heterocyclic compounds that display various pharmacological and biological activities, such as antiviral, antibacterial, antifungal, anticancer, and antimalarial .

Synthesis Analysis

The synthesis of different quinoxalines, including this compound, can be achieved by the reaction of o-phenylene diamine and 2-bromoacetophenones . This procedure is carried out in ethanol under catalyst-free conditions . Several sulfonamides, including the compound , were synthesized from 2-(4-methoxyphenyl)-quinoxaline in two steps . At first, chlorosulfonation of 2-(4-methoxyphenyl) quinoxaline was done using chlorosulfonic acid, leading to 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride . Then, quinoxaline sulfonamides were synthesized by the reaction of quinoxaline sulfonyl chloride with different aromatic amines under solvent-free conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H NMR . For example, in the 1H NMR of 2-(4-methoxyphenyl) quinoxaline, the hydrogens of the 4-methoxy phenyl ring appear as two doublets at 8.33 and 7.15 ppm with a coupling constant of 8.9 Hz .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of o-phenylene diamine and 2-bromoacetophenones, followed by chlorosulfonation and reaction with different aromatic amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques such as 1H NMR . For example, the hydrogens of the 4-methoxy phenyl ring in 2-(4-methoxyphenyl) quinoxaline appear as two doublets at 8.33 and 7.15 ppm with a coupling constant of 8.9 Hz .Applications De Recherche Scientifique

- The 4-methoxy-2-nitroaniline crystal, a derivative of the compound , has been studied for its NLO properties. These materials find applications in holographic imaging, integrated optics, frequency conversion, optical data storage, and photonic-integrated circuitry .

- The crystal belongs to an orthorhombic crystal system, and its optical properties have been analyzed through UV–Vis-NIR studies. Photoluminescence analysis reveals a high-intensity emission peak around 599 nm .

Nonlinear Optical Materials

Single Crystal Growth and Characterization

Dielectric Properties

Thermal Analysis

Functional Groups Identification

Orientations Futures

Mécanisme D'action

Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that display various pharmacological and biological activities, such as antiviral, antibacterial, antifungal, anticancer, and antimalarial . The quinoxaline moiety in the compound could contribute to these activities.

Sulfonamides

Sulfonamides are a group of chemical compounds with a wide range of pharmacological properties such as antibacterial, anti-inflammatory, antitumor, and anti-thyroid . The sulfonamide group in the compound could contribute to these activities.

Arylamines

Arylamines are a class of chemical compounds which consist of an amine attached to an aromatic hydrocarbon. They are involved in many chemical reactions, including those that lead to the production of dyes, drugs, and polymers .

Propriétés

IUPAC Name |

4-methoxy-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S/c1-29-15-11-13-16(14-12-15)31(27,28)26-22-21(23-17-7-3-4-8-18(17)24-22)25-19-9-5-6-10-20(19)30-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCNXBSFGWWIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

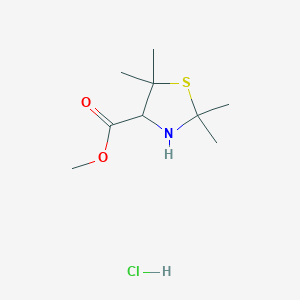

![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)

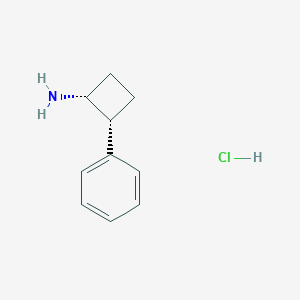

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2501333.png)

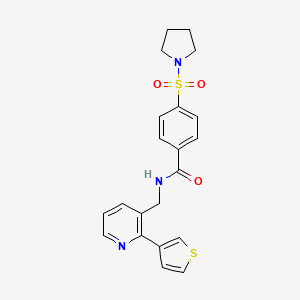

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2501346.png)